(Z)-2-(3,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile
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Description
(Z)-2-(3,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile, or DCMQP for short, is a novel organic compound of interest in the fields of scientific research, laboratory experiments, and drug development. DCMQP has been extensively studied in recent years due to its unique chemical properties and potential applications.
Scientific Research Applications
Fluorescence Sensing Applications
Quinoline derivatives, such as QZ1 and QZ2, have been developed as fluorescein-based dyes for zinc (Zn(II)) sensing. These compounds exhibit significant fluorescence enhancement upon Zn(II) coordination, making them valuable for detecting Zn(II) in biological systems. The dyes are selective for Zn(II) over other biologically relevant metal ions and exhibit rapid and reversible binding kinetics, essential for real-time biological applications (Nolan et al., 2005).
Biological Activity
Quinoline derivatives have been investigated for their antimicrobial and enzyme inhibition properties. For instance, a series of quinolin-4(1H)-ones demonstrated significant in vitro cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents (Soural et al., 2009). Additionally, quinoline-based compounds have shown promising results in mosquito larvicidal activity studies (Rajanarendar et al., 2010), suggesting their utility in vector control strategies.
Synthesis and Catalytic Applications
Research has also focused on the synthesis of quinoline derivatives and their applications in catalysis. A study on the synthesis of angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones under phase transfer catalysis conditions explored novel enzymatic enhancers, illustrating the versatility of quinoline derivatives in synthetic chemistry (Abass, 2007).
properties
IUPAC Name |
(Z)-2-(3,4-dichlorophenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2S/c1-24-19-14(8-13-4-2-3-5-18(13)23-19)9-15(11-22)12-6-7-16(20)17(21)10-12/h2-10H,1H3/b15-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFRITUPSZKACX-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C=C1C=C(C#N)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC2=CC=CC=C2C=C1/C=C(\C#N)/C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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